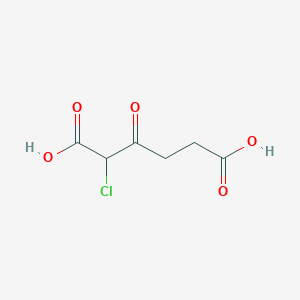
2-Chloro-3-oxohexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-oxoadipic acid is an oxo dicarboxylic acid that is adipic acid which is substituted by a chloro group at position 2 and by an oxo group at position 3. It has a role as a bacterial metabolite. It is an organochlorine compound and an oxo dicarboxylic acid. It derives from an adipic acid. It is a conjugate acid of a 2-chloro-3-oxoadipate.
化学反应分析
Nucleophilic Substitution Reactions
The chloro group at position 2 participates in nucleophilic substitution due to the electron-withdrawing effect of the adjacent oxo group, enhancing its leaving capacity.
Key Findings :
-
Iodination proceeds via an SN2 mechanism, replacing chlorine with iodine under mild acidic conditions .
-
Hydrolysis under cold acidic conditions removes the chloro group, yielding 3-oxohexanedioic acid .
Condensation and Cyclization Reactions
The oxo group at position 3 facilitates condensation with amines or hydrazines, forming heterocyclic compounds.
Structural Evidence :
-
FTIR data confirms C=O (1688–1695 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching in products .
-
¹H NMR shows characteristic peaks for aromatic protons (7.09–8.66 ppm) in naphthyridine derivatives .
Decarboxylation and Oxidation
The carboxylic acid groups undergo decarboxylation under thermal or oxidative conditions.
Mechanistic Insight :
-
Decarboxylation likely proceeds via a six-membered cyclic transition state stabilized by hydrogen bonding .
Functional Group Interconversion
The oxo group can be reduced or oxidized selectively.
Challenges :
Biological Interactions
While not direct chemical reactions, its role as a bacterial metabolite suggests enzymatic transformations:
Stability and Side Reactions
The compound exhibits sensitivity to pH and temperature:
常见问题
Basic Questions
Q. What are the optimal synthetic routes for 2-Chloro-3-oxohexanedioic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves chlorination of a diketone precursor or oxidation of a chlorinated diol. For example, selective oxidation of 3-chlorohexanediol using potassium permanganate (KMnO₄) under acidic conditions yields the oxo group at position 3. Purity is confirmed via high-performance liquid chromatography (HPLC) and melting-point analysis. Side products like over-oxidized derivatives can be minimized by controlling reaction temperature (20–25°C) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify the chloro and oxo groups. The deshielding effect of the carbonyl (δ ~200-210 ppm in 13C) and chlorine’s electronegative influence on adjacent protons (δ ~4.0-5.0 ppm) are diagnostic.
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm−1 confirm the ketone (C=O), while C-Cl stretches appear at ~550–750 cm−1.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of CO2) validate the structure .
Q. What common derivatives are synthesized from this compound, and what reagents are used?
- Methodological Answer :
- Esterification : React with methanol/H2SO4 to form methyl esters, improving volatility for GC-MS analysis.
- Amide Formation : Treat with amines (e.g., NH3) under basic conditions to yield chlorinated oxoamides.
- Reduction : Sodium borohydride (NaBH4) selectively reduces the oxo group to a hydroxyl group, producing 3-chloro-3-hydroxyhexanedioic acid .
Advanced Research Questions
Q. How can computational methods predict the stereochemical outcomes of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity. For instance, nucleophilic attack at the β-carbon (adjacent to the oxo group) is favored due to electron-withdrawing effects stabilizing the transition state. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using continuum solvation models .
Q. What strategies resolve contradictions in crystallographic data during structural determination?
- Methodological Answer :
- Use SHELXL for refinement: Iteratively adjust parameters (e.g., thermal displacement factors) and validate against Fo-Fc difference maps.
- Cross-validate with spectroscopic Discrepancies in bond lengths (e.g., C-Cl vs. C=O) may indicate twinning or disorder, requiring data collection at higher resolution (e.g., <1.0 Å).
- Apply Hirshfeld surface analysis to identify intermolecular interactions influencing packing .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of decarboxylation in this compound?
- Methodological Answer :
- Synthesize 13C-labeled analogs at the α- and β-carboxyl positions.
- Measure reaction rates via 1H NMR or gas chromatography. A primary KIE (kH/kD>2) at the α-carbon indicates rate-limiting C-C bond cleavage, supporting a keto-enol tautomerization pathway.
- Compare with computational transition-state models to validate mechanistic hypotheses .
Q. Data Contradiction Analysis
Q. How to address conflicting reactivity data in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Control Experiments : Test reactivity under anhydrous conditions (e.g., THF with molecular sieves) to rule out hydrolysis side reactions.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., tetrahedral intermediates). Discrepancies may arise from solvent polarity or counterion effects (e.g., Cl− vs. BF4−).
- DFT-Based Transition-State Analysis : Compare activation energies for competing pathways (e.g., SN2 vs. concerted mechanisms) .
Q. Research Application Tables
属性
分子式 |
C6H7ClO5 |
|---|---|
分子量 |
194.57 g/mol |
IUPAC 名称 |
2-chloro-3-oxohexanedioic acid |
InChI |
InChI=1S/C6H7ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2H2,(H,9,10)(H,11,12) |
InChI 键 |
YJYHEBUTQYISNJ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)C(C(=O)O)Cl |
规范 SMILES |
C(CC(=O)O)C(=O)C(C(=O)O)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















